D-Configuration Preference in Reader Domain Binding
A direct comparative study of Nε-methyl lysine binding proteins revealed that reader domains exhibit superior acceptance of D-configured lysine residues over L-configured residues [1]. The study systematically evaluated three classes of epigenetic proteins (methyltransferases, demethylases, and reader proteins) using synthetic histone substrates containing L- and D-lysine residues. Among these classes, Nε-methyl lysine binding proteins demonstrated a pronounced preference for D-lysine stereochemistry [1].
| Evidence Dimension | Stereochemical preference of Nε-methyl lysine reader protein binding |
|---|---|
| Target Compound Data | D-configuration lysine residues are preferentially accepted by reader proteins |
| Comparator Or Baseline | L-configuration lysine residues (baseline natural substrate) |
| Quantified Difference | Superior acceptance of D-configuration over L-configuration; exact fold change not quantified but described as qualitatively superior |
| Conditions | In vitro binding assays with synthetic histone peptides; reader proteins evaluated included PHD zinc fingers, tandem tudor domains, chromodomains, and MBT domains |
Why This Matters
This stereochemical preference directly supports the selection of N2-methyl-D-lysine over its L-isomer for developing probes, assays, or inhibitors targeting methyllysine reader domain function in epigenetic research.
- [1] Belle R, et al. Investigating d-lysine stereochemistry for epigenetic methylation, demethylation and recognition. Chem Commun (Camb). 2017 Dec 12;53(99):13264-13267. doi: 10.1039/c7cc08028j. View Source
